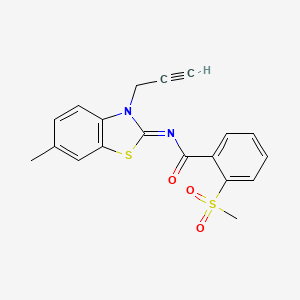

![molecular formula C24H29N3O3S2 B2957711 N-[1-[4-(2-methoxyphenyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide CAS No. 847381-47-9](/img/structure/B2957711.png)

N-[1-[4-(2-methoxyphenyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide

説明

Sulfonamides with a methoxyphenyl moiety are a class of organic compounds. They have been synthesized and characterized physiochemically by CHNS, MS, FT-IR, 1H NMR, 13C NMR, PXRD, and TG methods . They are known for their diverse pharmacological effects .

Synthesis Analysis

Sulfonamide derivatives with a methoxyphenyl moiety have been synthesized . The synthesis of similar compounds has been reported via Schiff bases reduction route .

Molecular Structure Analysis

Crystal structures of sulfonamides with a methoxyphenyl moiety were determined by SC-XRD. Their conformational and noncovalent interaction properties were examined by both experimental and theoretical methods .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques .

科学的研究の応用

Cognitive Enhancement Properties

Research demonstrates the compound's significant potential in cognitive enhancement, particularly through its action as a potent, selective 5-HT6 receptor antagonist. In studies, it was found to reverse scopolamine-induced deficits in novel object recognition paradigms and ameliorate age-related deficits in water maze spatial learning in rats. This suggests its utility in improving cognitive functions, potentially relevant for treating Alzheimer's disease and schizophrenia due to enhancements of cholinergic function (Hirst et al., 2006).

Structural and Computational Analysis

The compound's derivatives have been the subject of structural and computational analysis, including crystal structure studies and density functional theory (DFT) calculations. Such research aids in understanding the reactive sites for electrophilic and nucleophilic actions, contributing to the crystal packing insights and molecular interactions (Kumara et al., 2017).

Antioxidant and Enzyme Inhibitory Actions

A series of benzenesulfonamides incorporating the compound's structural motifs has shown antioxidant properties and inhibitory actions against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These properties suggest potential therapeutic applications in treating diseases associated with oxidative stress and enzymatic dysregulation, such as Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Carbonic Anhydrase Inhibition

Further research into benzenesulfonamide derivatives has elucidated their potent inhibitory effects on human carbonic anhydrase isoforms. This highlights the compound's relevance in exploring new therapeutic agents for conditions like glaucoma, epilepsy, obesity, and cancer by targeting specific isoforms involved in disease pathology (Mishra et al., 2017).

作用機序

Target of Action

MLS000102452, also known as N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide, primarily targets the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, and exhibits affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, along with binding data, have identified this compound as a promising lead .

Biochemical Pathways

The compound’s interaction with alpha1-adrenergic receptors affects the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This interaction can influence numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico methods . The results highlight this compound as having an acceptable pharmacokinetic profile for advanced investigation as a potential alpha1-adrenergic receptor antagonist .

Result of Action

The compound’s action results in the modulation of alpha1-adrenergic receptor activity, which can influence the contraction of smooth muscles in various parts of the body . This modulation can have therapeutic implications for numerous disorders, as mentioned above .

将来の方向性

特性

IUPAC Name |

N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3S2/c1-19(25-32(28,29)20-9-4-3-5-10-20)24(23-13-8-18-31-23)27-16-14-26(15-17-27)21-11-6-7-12-22(21)30-2/h3-13,18-19,24-25H,14-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEFYVKZPKHWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC)NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

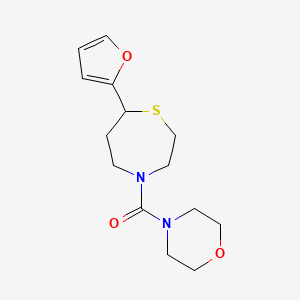

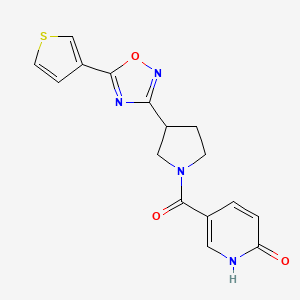

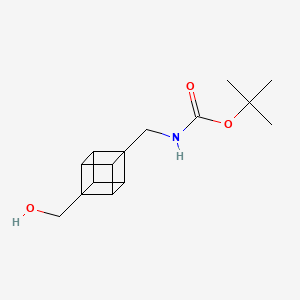

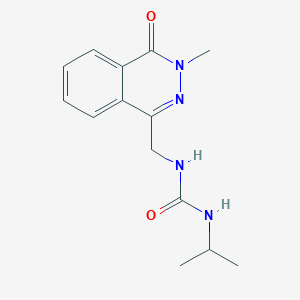

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2957631.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2957634.png)

![1-(2-Chlorobenzyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2957636.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2957641.png)

![3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B2957647.png)

![3-(Adamantan-1-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2957649.png)